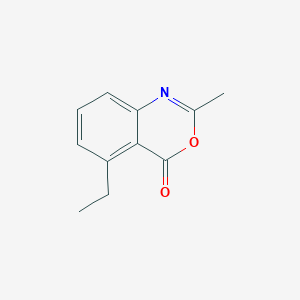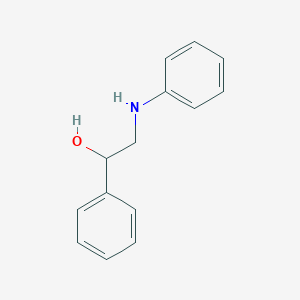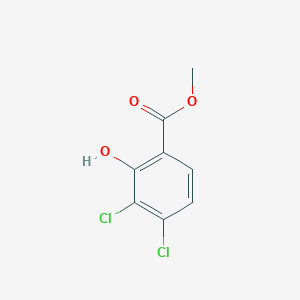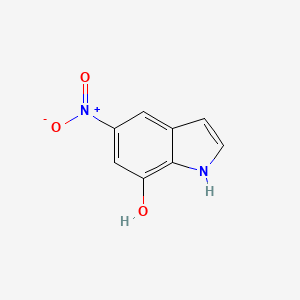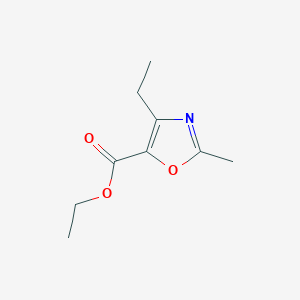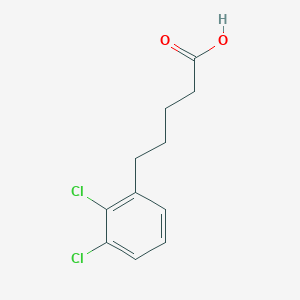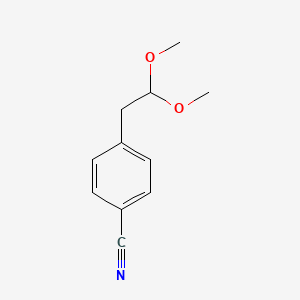
4-(2,2-Dimethoxyethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Dimethoxyethyl)benzonitrile is an organic compound with the molecular formula C11H13NO2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dimethoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-(2,2-Dimethoxyethyl)benzonitrile involves the reaction of 4-bromobenzonitrile with 2,2-dimethoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
4-(2,2-Dimethoxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: 4-(2,2-Dimethoxyethyl)benzoic acid or 4-(2,2-Dimethoxyethyl)benzaldehyde.
Reduction: 4-(2,2-Dimethoxyethyl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(2,2-Dimethoxyethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2,2-Dimethoxyethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitrile and dimethoxyethyl groups. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
Similar Compounds
Benzonitrile: The parent compound, lacking the 2,2-dimethoxyethyl group.
4-Methoxybenzonitrile: A similar compound with a methoxy group instead of the dimethoxyethyl group.
4-(2-Methoxyethyl)benzonitrile: A compound with a single methoxyethyl group.
Uniqueness
4-(2,2-Dimethoxyethyl)benzonitrile is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-(2,2-dimethoxyethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-11(14-2)7-9-3-5-10(8-12)6-4-9/h3-6,11H,7H2,1-2H3 |
InChIキー |
HDEPSQAUKBVUNJ-UHFFFAOYSA-N |
正規SMILES |
COC(CC1=CC=C(C=C1)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



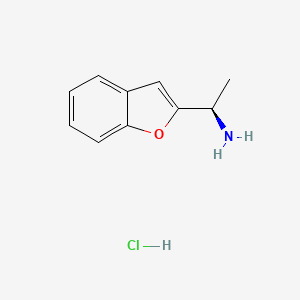
![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)
![4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13658642.png)
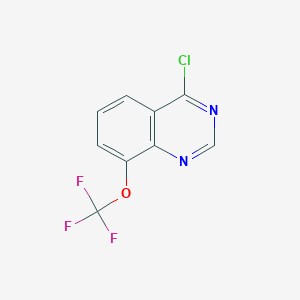
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)

